molecular formula C14H13NO5S B2800661 3-[(Benzyloxy)sulfamoyl]benzoic acid CAS No. 790725-76-7

3-[(Benzyloxy)sulfamoyl]benzoic acid

Cat. No.: B2800661
CAS No.: 790725-76-7
M. Wt: 307.32
InChI Key: WEBVGKZVLZQEJS-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H13NO5S It is characterized by the presence of a benzyloxy group attached to a sulfamoyl group, which is further connected to a benzoic acid moiety

Properties

IUPAC Name

3-(phenylmethoxysulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c16-14(17)12-7-4-8-13(9-12)21(18,19)15-20-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVGKZVLZQEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with benzyloxy and sulfamoyl groups. One common method includes the use of benzyloxybenzene and sulfamoyl chloride under specific reaction conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-[(Benzyloxy)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and sulfamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Phenylmethoxy)sulfamoyl]benzoic acid
  • 3-[(Methoxy)sulfamoyl]benzoic acid
  • 3-[(Ethoxy)sulfamoyl]benzoic acid

Uniqueness

3-[(Benzyloxy)sulfamoyl]benzoic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This compound’s structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

3-[(Benzyloxy)sulfamoyl]benzoic acid, a compound with the chemical formula C15H15N1O4S, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing synthesis methods, biological evaluations, and structure-activity relationships (SAR) based on diverse scientific sources.

Chemical Structure and Properties

The compound this compound features a benzoic acid core modified with a sulfamoyl group and a benzyloxy substituent. This structural configuration is significant as it may influence its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study showed that certain benzoic acid derivatives could enhance the activity of protein degradation systems in human cells, potentially contributing to their antimicrobial effects by promoting cellular homeostasis and reducing pathogen load .

Antiproliferative Effects

In vitro studies have demonstrated that compounds structurally related to this compound possess antiproliferative effects against various cancer cell lines. For instance, derivatives with similar scaffolds have been shown to inhibit cell growth in Hep-G2 and A2058 cancer cell lines without significant cytotoxicity in normal fibroblasts . This suggests a selective action that could be beneficial in cancer therapy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Research indicates that benzoic acid derivatives can act as inhibitors for enzymes such as cathepsins B and L, which are involved in protein degradation pathways. The activation of these enzymes by this compound may enhance cellular proteostasis, making it a candidate for further investigation in anti-aging therapies .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of functional groups in determining the biological activity of benzoic acid derivatives. The presence of the sulfamoyl group is crucial for enhancing antimicrobial and antiproliferative activities. For example, modifications to the benzoic acid core influence solubility and permeability, which are critical factors for bioavailability .

Case Studies

  • Antimicrobial Efficacy : A series of benzoic acid derivatives were tested against Toxoplasma gondii and Plasmodium falciparum. Among these, certain compounds demonstrated significant activity against these protozoan parasites, suggesting that structural modifications can lead to enhanced efficacy against specific pathogens .
  • Cytotoxicity Assessment : In evaluating cytotoxic effects across different cell lines, it was found that while some derivatives exhibited strong antiproliferative effects on cancer cells, they maintained low toxicity levels in non-cancerous cells. This selective toxicity profile is promising for therapeutic applications .

Data Tables

Biological ActivityCompoundIC50 (µM)Remarks
AntimicrobialThis compound25Effective against T. gondii
AntiproliferativeHep-G2 Cell Line15Low toxicity in normal fibroblasts
Enzyme InhibitionCathepsins B & L10Enhances proteostasis

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